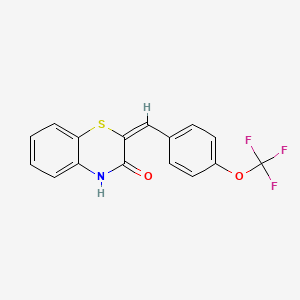![molecular formula C21H18N2O3S B2421273 3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477499-73-3](/img/structure/B2421273.png)
3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-unsubstituted 2-aminobenzothiazoles were obtained from the easily available anilines, potassium thiocyanate, and bromine, then acylated by chloroacetyl chloride and introduced in the reactions with various N-heterocycles .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur .Chemical Reactions Analysis
The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to a strong dehydrating agent P2O5/SiO2. This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .科学的研究の応用
Antioxidant and Antibacterial Activities
A study by Yakan et al. (2020) synthesized novel benzamide compounds, including derivatives of dimethoxybenzoic acid, to analyze their antioxidant and antibacterial activities. These compounds displayed significant total antioxidant, free radical scavenging, and metal chelating activity, outperforming standard compounds in some cases. Their antibacterial activity was evaluated against several bacteria, showing promising results for diverse applications in the field of biomedicine (Yakan et al., 2020).
Antidopaminergic Properties
Högberg et al. (1990) synthesized derivatives of dimethoxy-N-benzamide, including analogs with bromo and pyrrolidinylmethyl groups, to evaluate their antidopaminergic properties. These compounds, especially (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed potent antidopaminergic activity and were found suitable for investigating dopamine D-2 mediated responses, potentially aiding in understanding and treating psychosis-related disorders (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and benzothiazoles, demonstrating significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Benzothiazoles
A study by Abbas et al. (2014) indicated that benzothiazoles, including 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide, show potent antimicrobial activity. This broadens the scope of benzothiazoles in pharmaceutical research, particularly in developing new antimicrobial agents (Abbas et al., 2014).
Chemosensors for Cyanide Anions
Wang et al. (2015) developed coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions. These compounds exhibit a fluorescence turn-on response upon interaction with cyanide, suggesting their potential use in environmental monitoring and analytical chemistry (Wang et al., 2015).
Synthesis and Characterization of Benzothiazoles
Various studies have focused on the synthesis and characterization of benzothiazole derivatives, exploring their diverse chemical properties and potential applications in materials science and organic chemistry. This includes work on methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, as well as aminooxycarbenes and fluoro-substituted sulphonamide benzothiazoles (Kranjc et al., 2011; Couture & Warkentin, 1997; Jagtap et al., 2010).
作用機序
特性
IUPAC Name |
3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-19-17-7-5-4-6-13(17)8-9-18(19)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQJGPRXIVIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

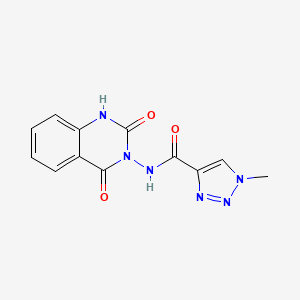
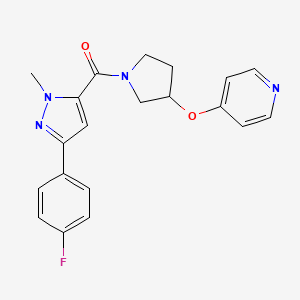

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)
![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)
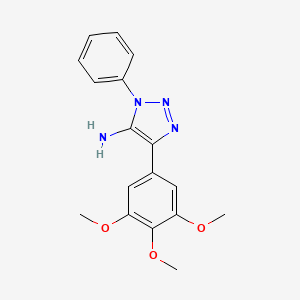
![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)

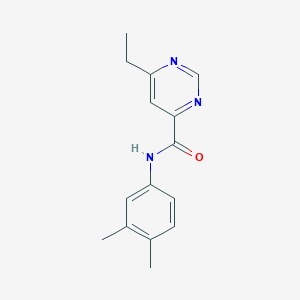
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)
